
Vorozole
概要
説明
Vorozole is a third-generation aromatase (cytochrome P450 19A1) inhibitor.
科学的研究の応用
Vorozole in Breast Cancer Treatment
This compound has been primarily studied for its effectiveness in treating advanced breast cancer, especially in postmenopausal women who have experienced treatment failure with tamoxifen. Clinical studies have demonstrated that this compound effectively suppresses estrogen production, which is crucial for the growth of estrogen-dependent tumors.
Clinical Efficacy
- A Phase II study involving 34 postmenopausal women treated with this compound (2.5 mg daily) showed an overall response rate of 21%, with a median duration of response of 9.6 months and a median survival time of 29.7 months .
- Another study found that among 29 evaluable patients, 11% achieved partial remission, while 14 patients experienced disease stabilization for a median of 12 months .
This compound as a Radiotracer in Imaging Studies
This compound has also been explored as a radiotracer for positron emission tomography (PET) imaging to study aromatase expression in the human brain and other tissues. This application is particularly important for understanding estrogen's role in various diseases.
Imaging Applications
- A groundbreaking study at Brookhaven National Laboratory showed that N-methyl-11C this compound can be used to image aromatase activity in the human brain, revealing unique estrogen-producing hotspots . This technique allows researchers to investigate the relationship between estrogen production and conditions like Alzheimer's disease and breast cancer.
- Initial studies confirmed that PET imaging with 11C-vorozole is a safe and sensitive method for detecting physiological aromatase expression in healthy subjects, providing insights into estrogen synthesis capacity across different demographics .
Implications for Estrogen-Related Diseases
The ability to visualize aromatase activity non-invasively opens new avenues for research into estrogen-related diseases beyond breast cancer. Understanding how estrogen is synthesized and regulated in the brain may lead to better diagnostic tools and treatment strategies for conditions such as:
- Alzheimer's Disease : Estrogen's neuroprotective effects are being studied, with this compound potentially aiding research into its role in neurodegeneration.
- Other Cancers : The selective inhibition of aromatase could be beneficial in treating other hormone-sensitive cancers, providing a targeted therapeutic approach.
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What is the role of Vorozole in PET imaging studies targeting aromatase activity, and how does its mechanism inform experimental design?
this compound is a potent non-steroidal aromatase inhibitor labeled with carbon-11 ([N-methyl-¹¹C]this compound) for positron emission tomography (PET) imaging. It binds specifically to aromatase, an enzyme critical in converting androgens to estrogens, enabling visualization of aromatase-rich brain regions (e.g., amygdala, preoptic area) and peripheral organs. Methodologically, researchers must ensure radiotracer purity during synthesis to avoid isomer contamination, which historically led to low target-to-background ratios . Blocking studies with unlabeled this compound or letrozole are essential to confirm specificity, as pretreatment reduces radiotracer accumulation in aromatase-expressing regions .
Q. How do researchers validate the specificity of this compound in neuroendocrine studies, and what controls are necessary?
Specificity is validated through in vivo blocking experiments using unlabeled this compound or letrozole, which competitively inhibit aromatase. Time-activity curves (TACs) in PET studies should show reduced uptake in target regions (e.g., amygdala) post-blockade. Additionally, plasma metabolite analysis via HPLC confirms metabolic stability, with ≥78% unchanged [¹¹C]this compound at 90 minutes in baboon studies . Controls include baseline scans without blockers and comparative analysis of peripheral organs with known aromatase expression levels .
Advanced Research Questions
Q. What methodological challenges arise from isomer contamination in [N-methyl-¹¹C]this compound synthesis, and how can they be resolved?
Alkylation of northis compound with methyl iodide produces three regioisomers (N-1, N-2, N-3), which co-elute under standard HPLC conditions, leading to contaminated PET tracers and unreliable data . Advanced resolution involves:
- Pentafluorophenylpropyl-bonded silica HPLC columns for baseline separation of isomers .
- ¹³C-NMR and 2D-NOESY spectroscopy to confirm structural identity, with distinct methyl shifts (e.g., 34.61 ppm for N-1 vs. 34.66 ppm for N-2) .
- Kinetic modeling of pure [¹¹C]this compound reveals blockable uptake in aromatase-rich regions, necessitating re-evaluation of prior studies using contaminated batches .
Q. How should researchers address missing data and nonrandom dropout in longitudinal this compound clinical trials?
Missing data in trials (e.g., patient attrition) require selection models or pattern-mixture models to distinguish missing-at-random (MAR) vs. missing-not-at-random (MNAR) mechanisms. For example, the this compound Study in breast cancer trials used:
- MNAR sensitivity analysis to assess the impact of dropout on efficacy endpoints .
- Multiple imputation or weighted estimating equations to handle incomplete longitudinal data, ensuring robustness in pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What kinetic modeling approaches are optimal for analyzing this compound distribution in heterogeneous brain regions?
Compartmental modeling with arterial input functions is used to quantify binding potential (BPₙ𝒹) and distribution volume (VT) . Key steps include:
- Region-of-interest (ROI) analysis of TACs in aromatase-rich regions (amygdala) vs. reference regions (cerebellum) .
- Logan graphical analysis or two-tissue compartment models to estimate reversible binding, validated by blocking studies .
- Correction for partial volume effects in small nuclei (e.g., bed nucleus of the stria terminalis) using MRI co-registration .
Q. Data Contradiction and Resolution
Q. How can discrepancies in this compound’s regional specificity between preclinical and human PET studies be reconciled?
Early human studies reported low amygdala-to-cerebellum ratios (1.25:1), later attributed to N-2/N-3 isomer contamination . Resolving this requires:
- Reanalysis of archived samples with updated HPLC/NMR protocols to identify isomer ratios.
- Reproducibility checks using pure [¹¹C]this compound, which shows higher specificity (e.g., 2.5:1 amygdala-to-cerebellum ratio in baboons) .
- Cross-validation with ex vivo autoradiography in postmortem brain tissues to confirm regional aromatase density .
Q. Methodological Tables
Table 1. Key Parameters for [N-methyl-¹¹C]this compound PET Studies
Table 2. Statistical Models for Missing Data in this compound Trials
Model Type | Application | Evidence Source |
---|---|---|
Selection Model | MNAR dropout in efficacy analysis | |
Multiple Imputation | Handling incomplete PK/PD data | |
Weighted GEE | Robust variance estimation |
特性
CAS番号 |
118949-22-7 |
---|---|
分子式 |
C16H13ClN6 |
分子量 |
324.77 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |
InChI |
InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3 |
InChIキー |
XLMPPFTZALNBFS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
正規SMILES |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(N-methyl-(11C))vorozole 6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole R 76713 R 83839 R 83842 R-76713 R-83839 R-83842 vorozole vorozole, (+)-isome |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。